molecular formula C17H32ClN2O8PS B12319092 Clindamycin B 2-phosphate

Clindamycin B 2-phosphate

Cat. No.: B12319092
M. Wt: 490.9 g/mol
InChI Key: GOTDPKVMVWZIIW-UHFFFAOYSA-N
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Description

Clindamycin B 2-phosphate is a lincosamide antibiotic derivative used primarily for its antibacterial properties. It is a prodrug of clindamycin, meaning it is converted into the active drug clindamycin in the body. This compound is known for its high water solubility and is often used in formulations for intravenous or intramuscular injections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin B 2-phosphate involves the phosphorylation of clindamycin. One common method includes reacting clindamycin with phosphoric acid in the presence of a suitable solvent such as pyridine. The reaction is typically carried out at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process includes the separation of clindamycin phosphate from its precursor product lincomycin and other impurities using an isocratic UHPLC method .

Chemical Reactions Analysis

Types of Reactions

Clindamycin B 2-phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the phosphate ester bond, converting this compound into clindamycin.

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: This compound can also participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Major Products

The major product formed from the hydrolysis of this compound is clindamycin, which retains the antibacterial properties of the parent compound .

Mechanism of Action

Clindamycin B 2-phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound is converted into its active form, clindamycin, through phosphatase ester hydrolysis in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high water solubility and its ability to be used in injectable formulations without causing pain upon injection. This makes it particularly useful in clinical settings where intravenous or intramuscular administration is required .

Properties

Molecular Formula

C17H32ClN2O8PS

Molecular Weight

490.9 g/mol

IUPAC Name

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)

InChI Key

GOTDPKVMVWZIIW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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